N-(butan-2-yl)-4-methyl-1,5-dioxo-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline family, characterized by a fused triazole-quinazoline core. The structure includes a butan-2-yl group at the N-position, a 4-methyl substituent, and a carboxamide-linked 4-isopropylphenyl moiety at position 2. Synthesis typically involves multi-step reactions, such as condensation of precursor acids with substituted oxadiazoles or thiadiazoles under basic conditions (e.g., Cs2CO3 in DMF) . Characterization relies on NMR, IR, and mass spectrometry, with spectral data confirming substituent placement and purity .
Properties
IUPAC Name |
N-butan-2-yl-4-methyl-1,5-dioxo-2-[2-oxo-2-(4-propan-2-ylanilino)ethyl]-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O4/c1-6-16(4)27-23(34)18-9-12-20-21(13-18)32-25(30(5)24(20)35)29-31(26(32)36)14-22(33)28-19-10-7-17(8-11-19)15(2)3/h7-13,15-16H,6,14H2,1-5H3,(H,27,34)(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBGFMDMRQXSCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC(=O)NC4=CC=C(C=C4)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(butan-2-yl)-4-methyl-1,5-dioxo-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst.
Introduction of Substituents: The functional groups are introduced through various organic reactions, such as alkylation, acylation, and amidation, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(butan-2-yl)-4-methyl-1,5-dioxo-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as converting ketones to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(butan-2-yl)-4-methyl-1,5-dioxo-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(butan-2-yl)-4-methyl-1,5-dioxo-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the [1,2,4]Triazolo[4,3-a]quinazoline Family
Key analogues and their distinguishing features are summarized below:
Key Differences and Trends
- Ethyl/methyl esters in analogues (Compounds 8, 8h) show lower melting points (94–99°C) vs. bulkier carboxamides (e.g., Compound 38: 157°C), reflecting differences in crystallinity .
Spectral Distinctions :
- Bioactivity Correlations: Triazolo-pyrimidines (e.g., Compound 38) exhibit pronounced receptor binding due to flexible side chains (e.g., pentyl, benzyl), whereas triazolo-quinazolines (target compound) are theorized to interact with larger enzymatic pockets .
Biological Activity
N-(butan-2-yl)-4-methyl-1,5-dioxo-2-({[4-(propan-2-yl)phenyl]carbamoyl}methyl)-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound belonging to the class of triazoloquinazolines. These compounds are noted for their diverse biological activities and potential therapeutic applications. The unique structure of this compound includes a triazole ring fused to a quinazoline core along with various functional groups that enhance its biological properties.
Chemical Structure
The compound's IUPAC name reflects its intricate structure:
| Component | Description |
|---|---|
| Core Structure | Triazoloquinazoline |
| Functional Groups | Butan-2-yl, methyl, carbamoyl, dioxo |
| Molecular Formula | C22H28N6O4 |
Anticancer Activity
Research has shown that triazoloquinazolines exhibit significant anticancer properties. A study involving various derivatives highlighted that modifications in the chemical structure can lead to varying degrees of cytotoxicity against different cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer) and Caco-2 (colorectal cancer).
- Findings : Compounds similar to the target compound demonstrated structure-dependent anticancer activity. Specifically, certain derivatives exhibited a reduction in cell viability by up to 39.8% in Caco-2 cells when treated with a concentration of 100 µM for 24 hours .
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. The presence of specific substituents on the quinazoline core appears to enhance these effects by interacting with cellular targets involved in cancer progression:
- Apoptosis Induction : The compounds activate apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Some derivatives have been shown to cause cell cycle arrest at the G0/G1 phase.
Antimicrobial Activity
In addition to anticancer properties, triazoloquinazolines have been investigated for their antimicrobial effects. The compound's structure suggests potential activity against various bacterial strains:
- Mechanism : Similar compounds have been reported to inhibit bacterial DNA gyrase and topoisomerase IV, leading to bacterial apoptosis .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of triazoloquinazoline derivatives:
- Synthesis and Evaluation : A systematic study synthesized multiple derivatives and evaluated their biological activities using MTT assays to assess cytotoxicity against cancer cell lines .
- Structure-Activity Relationship (SAR) : Investigations into SAR indicated that specific modifications (e.g., addition of methyl or propanoyl groups) significantly influenced the biological activity of the compounds.
Data Tables
| Biological Activity | Cell Line | Concentration (µM) | Viability Reduction (%) |
|---|---|---|---|
| Anticancer | A549 | 100 | 35.0 |
| Anticancer | Caco-2 | 100 | 39.8 |
| Antimicrobial | S. aureus | Variable | Significant inhibition |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this triazoloquinazoline derivative, and how are yields optimized?
- Methodological Answer : The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, as demonstrated in triazoloquinoxaline syntheses. For example, using a copper catalyst in toluene yielded 21% of a structurally related triazole-quinoxaline derivative . Higher yields (74–87%) are achieved by optimizing stoichiometry (e.g., 2.0 equivalents of diaryliodonium salts) and purification via column chromatography with cyclohexane:EtOAC gradients . Key steps include carbazole N-acylation and post-reaction purification to isolate the target compound.
Q. How should researchers validate the molecular structure of this compound?
- Methodological Answer : Combine 1H/13C NMR for functional group analysis (e.g., confirming carboxamide protons at δ 8.2–10.5 ppm) and high-resolution mass spectrometry (HRMS) for molecular ion verification. For example, similar triazoloquinazolines were characterized using [M+H]+ peaks with <2 ppm mass accuracy . X-ray crystallography is recommended for absolute stereochemical confirmation, as applied to carbazole derivatives in .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer : Follow GHS-compliant guidelines for quinazoline derivatives, including:
- Use of PPE (gloves, goggles) to avoid dermal/ocular exposure.
- Storage in airtight containers at –20°C under inert gas (e.g., argon) to prevent hydrolysis of the carboxamide group.
- Neutralization of spills with activated carbon and disposal via hazardous waste protocols .
Advanced Research Questions
Q. How can contradictions in synthetic yields under varying catalytic conditions be resolved?
- Methodological Answer : Systematic Design of Experiments (DoE) is advised to screen catalysts (e.g., Cu(I) vs. Pd-based), solvents (polar aprotic vs. toluene), and temperature. For instance, copper catalysts in toluene gave lower yields (21%) compared to diaryliodonium-mediated reactions (79%) . Use HPLC monitoring to identify intermediate bottlenecks (e.g., incomplete acylation) and adjust reaction times or reagent ratios.
Q. What computational strategies enhance the prediction of bioactivity for triazoloquinazoline derivatives?
- Methodological Answer : Combine docking studies (e.g., targeting GABA receptors for anticonvulsant activity) with molecular dynamics simulations to assess binding stability. highlights quinazoline derivatives evaluated via MES/scPTZ seizure models and docking into GABA-A receptors . Use COMSOL Multiphysics for simulating pharmacokinetic parameters (e.g., blood-brain barrier permeability) .
Q. How can AI-driven automation improve reaction optimization for this compound?
- Methodological Answer : Implement machine learning (ML) algorithms trained on reaction databases (e.g., PubChem) to predict optimal catalysts, solvents, and temperatures. notes AI tools like autonomous laboratories that adjust conditions in real-time based on spectroscopic feedback (e.g., in situ IR monitoring) . For example, ML models can prioritize copper catalysts over palladium for cost efficiency and scalability.
Q. What strategies address solubility challenges in bioactivity assays?
- Methodological Answer : Use co-solvent systems (e.g., DMSO:PBS mixtures) to enhance aqueous solubility. For in vitro assays, pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid cytotoxicity. Structural analogs in achieved solubility via methyl/phenyl substitutions on the carboxamide group, balancing lipophilicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
